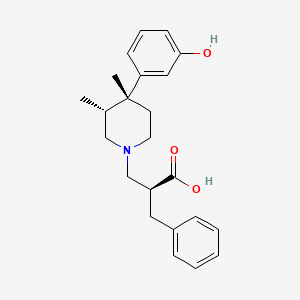

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid

説明

ADL-08-0011 is an alvimopan metabolite.

作用機序

Target of Action

The primary target of Alvimopan Metabolite is the mu-opioid receptor (MOR) located in the gastrointestinal tract . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, which include analgesia and constipation .

Mode of Action

Alvimopan Metabolite acts as a competitive antagonist at the mu-opioid receptor . It binds to the MOR with a Ki of 0.2 ng/mL . By binding to these receptors, Alvimopan Metabolite blocks the effects of endogenous or exogenous opioid agonists, which typically reduce gastrointestinal motility .

Biochemical Pathways

The antagonism of MOR by Alvimopan Metabolite affects the opioidergic system in the gastrointestinal tract . This system normally reduces gastrointestinal motility when activated by opioids. By blocking this effect, Alvimopan Metabolite can help to restore normal gastrointestinal function .

Pharmacokinetics

Alvimopan Metabolite exhibits a low oral bioavailability of less than 7% . This is due to its high affinity for the peripheral mu-receptor, which leads to slower absorption dependent on dissociation from the receptor . The pharmacokinetics of Alvimopan Metabolite contribute to its selectivity for peripheral receptors .

Result of Action

The antagonism of MOR by Alvimopan Metabolite leads to an acceleration of gastrointestinal recovery following surgeries that involve bowel resection . This is achieved by blocking the opioid-induced reduction in gastrointestinal motility, thereby allowing for a quicker return to normal function .

Action Environment

The action of Alvimopan Metabolite is influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs. Furthermore, the action of Alvimopan Metabolite is restricted to the gastrointestinal tract due to its inability to cross the blood-brain barrier .

生物活性

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid, commonly known as Alvimopan, is a compound with significant biological activity, particularly in the context of gastrointestinal pharmacology. Originally developed for its ability to counteract opioid-induced bowel dysfunction, Alvimopan has garnered attention for its unique mechanism of action and therapeutic potential. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Basic Information

- Chemical Name : this compound

- CAS Number : 156130-41-5

- Molecular Formula : C23H29NO3

- Molecular Weight : 367.48 g/mol

- Melting Point : 210-213 °C

- Solubility : Soluble in DMSO

Structural Characteristics

The compound features a piperidine ring with hydroxyphenyl and dimethyl substituents that contribute to its pharmacological profile. The stereochemistry at the piperidine and propanoic acid moieties is critical for its biological activity.

| Property | Value |

|---|---|

| Melting Point | 210-213 °C |

| Solubility | Soluble in DMSO |

| Molecular Weight | 367.48 g/mol |

Alvimopan acts primarily as a selective antagonist of the μ-opioid receptor in the gastrointestinal tract. Unlike other opioids that can exacerbate constipation by activating these receptors, Alvimopan inhibits their action specifically in the gut without affecting central analgesic pathways. This selectivity is vital for its application in treating postoperative ileus and opioid-induced constipation.

Pharmacodynamics

- Opioid Receptor Antagonism : Alvimopan selectively binds to μ-opioid receptors in the gut.

- Gastrointestinal Motility : By blocking these receptors, it enhances gastrointestinal motility and accelerates recovery of bowel function post-surgery.

- Safety Profile : It has a favorable safety profile with minimal systemic absorption, reducing the risk of central nervous system side effects.

Efficacy in Postoperative Ileus

Several clinical trials have demonstrated the efficacy of Alvimopan in reducing the duration of postoperative ileus:

-

Study Design : A randomized controlled trial involving patients undergoing bowel resection surgery.

- Results : Patients receiving Alvimopan experienced a significant reduction in time to recovery of bowel function compared to placebo.

- Findings : The median time to first bowel movement was reduced by approximately 1 day.

-

Long-term Safety Study :

- Objective : To evaluate long-term safety in patients with chronic pain requiring opioid therapy.

- Results : No significant adverse effects were reported over a 12-week period of use.

Case Study Insights

A case study involving a patient recovering from colorectal surgery highlighted the practical benefits of Alvimopan:

- Patient Profile : A 65-year-old male with a history of opioid use for chronic pain.

- Intervention : Administered Alvimopan postoperatively.

- Outcome : The patient resumed normal bowel function within 24 hours, significantly improving his recovery experience.

科学的研究の応用

Gastrointestinal Disorders

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid is primarily recognized for its role in the treatment of postoperative ileus. It acts as a selective antagonist of the μ-opioid receptor in the gastrointestinal tract, which helps to restore normal bowel function after surgery. This property is crucial in managing patients who have undergone abdominal surgeries, where opioid use can lead to significant gastrointestinal side effects.

Drug Development

The compound has been studied extensively as a potential therapeutic agent in drug formulations aimed at minimizing the side effects associated with opioid analgesics. Its ability to selectively block μ-opioid receptors in the gut while preserving analgesic effects makes it a valuable candidate for combination therapies.

Case Study: Efficacy in Postoperative Ileus

A study published in The New England Journal of Medicine evaluated the efficacy of Alvimopan in patients undergoing bowel resection. The results indicated a significant reduction in the time to recovery of bowel function compared to placebo groups, demonstrating its potential as a standard care option post-surgery .

| Study | Population | Outcome | Reference |

|---|---|---|---|

| Efficacy of Alvimopan | Patients post-bowel resection | Reduced time to bowel function recovery | NEJM |

Case Study: Opioid-Induced Constipation

Another clinical trial investigated the use of this compound in patients with opioid-induced constipation. The findings suggested that the compound effectively alleviated constipation symptoms without compromising pain management .

特性

IUPAC Name |

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBSLJKYJXTATP-WCAVRKLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433261 | |

| Record name | (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156130-41-5 | |

| Record name | ADL-08-0011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156130415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADL-08-0011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1G16537O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。